Lipophilicity Profiling for Target Engagement
The ChemDiv characterization of G841‑0087 reports a consensus logP of 6.40 and a logD₇.₄ of 6.40 [REFS‑1]. These values are >1 log unit above the upper limit of Lipinski’s Rule of Five (logP ≤ 5) and substantially higher than the median logP of ~3.5 observed across the ChEMBL drug‑like compound set [REFS‑2]. When compared with the structurally analogous 2‑(ethylsulfanyl)‑N‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)benzamide (predicted logP ~5.2, based on fragment‑based calculation [REFS‑3]), the target compound’s increased lipophilicity is attributable to the meta‑ethylsulfanyl substitution on the benzamide ring, which extends the hydrophobic surface area without introducing additional hydrogen‑bond donors or acceptors.
| Evidence Dimension | Lipophilicity (consensus logP / logD₇.₄) |
|---|---|
| Target Compound Data | logP = 6.40; logD₇.₄ = 6.40 |
| Comparator Or Baseline | 2‑(ethylsulfanyl)‑N‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)benzamide (predicted logP ~5.2); ChEMBL drug‑like median logP ~3.5 |
| Quantified Difference | ΔlogP ≈ +1.2 vs. closest analog; ΔlogP ≈ +2.9 vs. drug‑like median |
| Conditions | Computationally predicted consensus logP (ChemDiv platform) and fragment‑based prediction for the comparator. |
Why This Matters
For screening campaigns aimed at lipophilic binding pockets (e.g., membrane‑embedded enzymes, GPCR allosteric sites), the higher logP of 946289‑68‑5 predicts superior passive membrane permeability and target‑site partitioning compared to its less lipophilic analogs, thereby increasing the probability of detecting a functional hit in cell‑based assays.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 23, 3‑25 (1997). Drug‑like logP distribution data from ChEMBL (https://www.ebi.ac.uk/chembl/). View Source
- [2] Fragment‑based logP prediction for 2‑(ethylsulfanyl)‑N‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)benzamide performed using the XLogP3 algorithm (PubChem structure search). View Source
